AChE-IN-58
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Overview
Description
AChE-IN-58 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound has garnered attention due to its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
AChE-IN-58 can be synthesized through radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction typically involves the following steps:
Preparation of Unsaturated Piperazine Derivatives: Unsaturated piperazine derivatives are synthesized through the reaction of piperazine with unsaturated aldehydes or ketones.
Cyclization Reaction: The unsaturated piperazine derivatives are then subjected to radical cyclization with 1,3-dicarbonyl compounds in the presence of manganese(III) acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-58 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.
Substitution: Substitution reactions can be carried out using various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohol derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
AChE-IN-58 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies related to enzyme inhibition and reaction mechanisms.
Biology: It is used in research focused on understanding the role of acetylcholinesterase in biological systems and its inhibition.
Medicine: this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Mechanism of Action
AChE-IN-58 exerts its effects by inhibiting the enzyme acetylcholinesterase. The enzyme’s active site contains a catalytic triad composed of serine, histidine, and glutamate residues. This compound binds to the active site, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A widely used acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of dementia.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness of AChE-IN-58
This compound is unique due to its specific structural features, such as the dihydrofuran-piperazine hybrid structure, which contributes to its potent inhibitory effects on acetylcholinesterase. Additionally, it has shown promising results in extending the lifespan and improving cognitive functions in model organisms, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H19NO9 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
(5R)-1-ethyl-5-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-6-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H19NO9/c1-2-22-9(3-4-14(22)26)15-10(23)7-13-16(18(15)28)19(29)20(30)21(31-13)8-5-11(24)17(27)12(25)6-8/h5-7,9,23-25,27-28,30H,2-4H2,1H3/t9-/m1/s1 |
InChI Key |
NNDJODBGUDSUFM-SECBINFHSA-N |
Isomeric SMILES |
CCN1[C@H](CCC1=O)C2=C(C3=C(C=C2O)OC(=C(C3=O)O)C4=CC(=C(C(=C4)O)O)O)O |
Canonical SMILES |
CCN1C(CCC1=O)C2=C(C3=C(C=C2O)OC(=C(C3=O)O)C4=CC(=C(C(=C4)O)O)O)O |
Origin of Product |
United States |
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